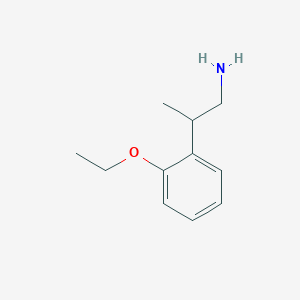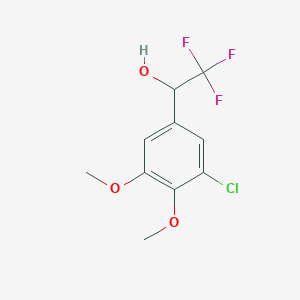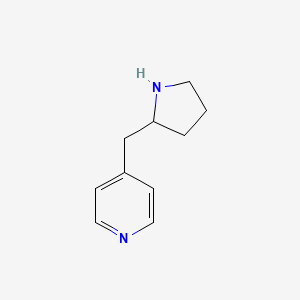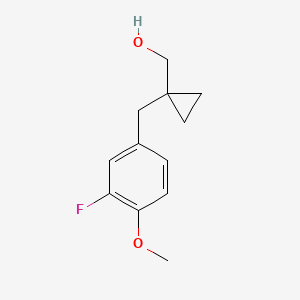
(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C₁₂H₁₅FO₂ It features a cyclopropyl group attached to a methanol moiety, which is further connected to a benzyl group substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol typically begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and cyclopropylmethanol.
Reaction Steps:
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and fluoro groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, particularly those with cyclopropyl and benzyl functionalities.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of fluorine and methoxy substituents on biological activity.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Molecular Targets and Pathways:
- The mechanism of action of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol is not well-documented. its structural features suggest potential interactions with enzymes or receptors that recognize benzyl or cyclopropyl groups. The presence of fluorine and methoxy substituents may influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(1-(3-Fluorobenzyl)cyclopropyl)methanol: Lacks the methoxy group, which may affect its reactivity and biological activity.
(1-(4-Methoxybenzyl)cyclopropyl)methanol: Lacks the fluorine atom, which may influence its chemical stability and interactions.
(1-(3-Methoxybenzyl)cyclopropyl)methanol: Lacks the fluorine atom and has the methoxy group at a different position, potentially altering its properties.
Uniqueness:
- The combination of both fluorine and methoxy substituents on the benzyl ring, along with the cyclopropylmethanol moiety, makes (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol unique. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H15FO2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
[1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H15FO2/c1-15-11-3-2-9(6-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3 |
Clé InChI |
GXDXBNREFPOQNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2(CC2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


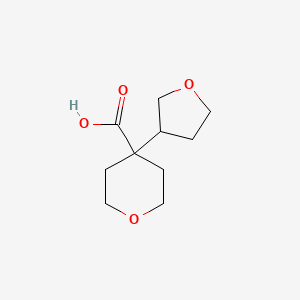

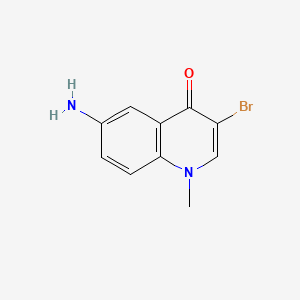

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
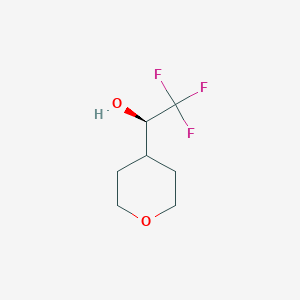



![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
